molecular formula C23H21N3O3S B3312327 N-(pyridin-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946306-39-4

N-(pyridin-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No. B3312327
CAS RN: 946306-39-4
M. Wt: 419.5 g/mol
InChI Key: DGUHNPXXSJMABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as PTIO, is a chemical compound that has been extensively studied in scientific research. PTIO is a nitric oxide scavenger that has been used to investigate the role of nitric oxide in various physiological and pathological processes.

Mechanism of Action

N-(pyridin-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. This reaction effectively removes nitric oxide from biological systems, which allows researchers to study the effects of nitric oxide on biological processes. This compound has been shown to be a highly specific nitric oxide scavenger, which makes it a valuable tool for studying the role of nitric oxide in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in biological systems. This compound has been shown to inhibit the relaxation of blood vessels induced by nitric oxide, which suggests that nitric oxide plays a role in the regulation of vascular tone. This compound has also been shown to inhibit the proliferation of cancer cells, which suggests that nitric oxide plays a role in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

N-(pyridin-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. This compound is a highly specific nitric oxide scavenger, which allows researchers to selectively remove nitric oxide from biological systems. This compound is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments. However, this compound has some limitations for lab experiments. This compound can react with other reactive oxygen species, which can complicate the interpretation of results. Additionally, this compound can have off-target effects on biological systems, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(pyridin-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide. One potential direction is to investigate the role of nitric oxide in the development of neurodegenerative diseases. Another potential direction is to investigate the effects of this compound on the gut microbiome, which has been shown to play a role in a variety of physiological processes. Additionally, future research could investigate the use of this compound as a therapeutic agent for the treatment of various diseases. Overall, this compound is a valuable tool for studying the role of nitric oxide in biological systems, and there are many potential future directions for research on this compound.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been used in a wide range of scientific research studies to investigate the role of nitric oxide in various physiological and pathological processes. This compound is a potent scavenger of nitric oxide, which makes it a useful tool for studying the effects of nitric oxide on biological systems. This compound has been used in studies on cardiovascular disease, cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-9-11-19(12-10-17)30(28,29)22-15-26(21-8-3-2-7-20(21)22)16-23(27)25-14-18-6-4-5-13-24-18/h2-13,15H,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUHNPXXSJMABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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